2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one
Description
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is a brominated ketone derivative characterized by a 4-methylpyridin-2-yl substituent. This compound belongs to a class of α-brominated propanones, which are widely utilized as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The pyridine ring in its structure introduces electronic and steric effects that differentiate it from analogous phenyl-substituted derivatives.
Properties
CAS No. |
917872-33-4 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-1-(4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-11-8(5-6)9(12)7(2)10/h3-5,7H,1-2H3 |
InChI Key |
KSSLHWZSWPEWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of 1-(4-methylpyridin-2-yl)propan-1-ol.
Oxidation Reactions: Formation of 1-(4-methylpyridin-2-yl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Key Structural Differences :
- The 4-methylpyridin-2-yl group in the target compound introduces a nitrogen heterocycle, altering electronic properties (e.g., increased dipole moments) compared to purely phenyl-based derivatives.
- Methoxy and chloro substituents on phenyl rings modulate electron density, affecting reactivity in nucleophilic substitutions. For example, the electron-withdrawing chloro group (in 4-chlorophenyl derivatives) increases electrophilicity at the carbonyl carbon compared to the electron-donating methoxy group .
Physical and Spectroscopic Properties
Notes:
- The absence of pyridine-ring protons in phenyl derivatives simplifies their NMR spectra compared to the target compound.
- The bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) is consistent across all brominated propanones .
Crystallographic and Stability Data
- Crystal Packing: Derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form planar structures stabilized by π-π interactions between aromatic rings . The pyridine ring in the target compound may engage in hydrogen bonding via its nitrogen atom, enhancing crystalline stability compared to non-heterocyclic analogues .
Biological Activity
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by diverse research findings and case studies.
Chemical Structure
The chemical structure of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one can be represented as follows:
1. Antibacterial Activity
Research indicates that 2-bromo derivatives exhibit significant antibacterial properties. In a study examining various pyridine derivatives, compounds structurally related to 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one demonstrated considerable inhibition against Escherichia coli, with some derivatives achieving inhibition values as high as 91.95% .
| Compound | Inhibition (%) |
|---|---|
| 4f | 91.95 |
| 4b | 87.36 |
| 4e | 87.09 |
These results suggest that the presence of halogen atoms enhances antibacterial activity, possibly through interactions with bacterial cell membranes.
2. Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory assays. In vitro studies have indicated that similar pyridine derivatives can inhibit the production of pro-inflammatory cytokines . The mechanism involves the modulation of signaling pathways associated with inflammation, although specific data on 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one is limited.
3. Cytotoxicity and Hemolytic Activity
Cytotoxicity assays reveal that certain derivatives exhibit varying degrees of cytotoxic effects on human red blood cells (RBCs). For instance, one study reported a percentage lysis of up to 11.72% for a closely related compound at a concentration of 50 µM/mL . This suggests potential applications in cancer therapy, where targeted cytotoxicity is desirable.
| Compound | Percentage Lysis (%) |
|---|---|
| 2i | 11.72 |
| 4g | 19.82 |
| Triton X-100 (control) | Reference |
The presence of halogen substituents appears to play a crucial role in enhancing cytotoxic effects, indicating a structure-activity relationship that warrants further investigation.
Case Studies
Several case studies have examined the biological activity of pyridine-based compounds similar to 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one:
- Study on Antibacterial Effects : A detailed examination of various pyridine derivatives revealed that those with multiple halogen substitutions exhibited superior antibacterial activity against E. coli and Staphylococcus aureus .
- Cytotoxicity in Cancer Cells : Research focusing on the hemolytic activity of pyridine derivatives found significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Inflammation Modulation : In vitro studies indicated that some pyridine derivatives could effectively reduce the secretion of inflammatory mediators in macrophages, highlighting their therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
